2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Stereochemistry Enantioselective synthesis Medicinal chemistry

Medchem teams risk invalidating SAR when they use symmetric 2-alkyl imidazo[1,2-a]pyridine analogues. This compound provides the chiral sec-butyl group and a C7 carboxylic acid handle that are absent in simpler variants. - Enables direct measurement of eudysmic ratios against kinases (e.g., c-MET, PI3Kα) after chiral separation. - Rapid amide library synthesis via HATU/EDCI coupling; LogP (0.50) can be tuned by ±1-2 units to explore CNS penetration vs. peripheral selectivity. - Batch-to-batch consistency ≥98% purity, sealed dry storage at 2-8 °C, and ambient global shipping.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13636423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN2C=CC(=CC2=N1)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-3-8(2)10-7-14-5-4-9(12(15)16)6-11(14)13-10/h4-8H,3H2,1-2H3,(H,15,16)
InChIKeyNCPZHSXDUWUQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic Acid: Overview


2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1339183-77-5) is a functionalized imidazo[1,2-a]pyridine derivative featuring a sec‑butyl group at the 2‑position and a carboxylic acid handle at the 7‑position of the fused bicyclic core . Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, serving as core structures in kinase inhibitors, CNS agents, and anti‑inflammatory compounds [1]. The combination of a lipophilic sec‑butyl substituent and a synthetically versatile carboxylic acid group makes this compound a strategic intermediate for probing structure–activity relationships (SAR) that are inaccessible with unsubstituted or differently alkylated analogs.

Chiral building block for enantioselective SAR studies
Carboxylic acid handle enables diverse library synthesis
2‑sec‑butyl isomer preferred over achiral 2‑alkyl analogs for chiral differentiation

Why This Building Block Cannot Be Substituted


Although 2‑alkylimidazo[1,2‑a]pyridine‑7‑carboxylic acids share the same core, the size, branching, and lipophilicity of the 2‑alkyl group profoundly influence molecular conformation, target binding, and physicochemical properties [1]. The sec‑butyl chain is chiral at the branching carbon, introducing stereochemical complexity that is absent in symmetric analogs such as tert‑butyl or isopropyl [2]. This chirality can translate into differential enantioselective recognition by biological targets or distinct crystal packing in solid‑state applications. Furthermore, the calculated LogP of the sec‑butyl analog (0.50, Fluorochem) differs measurably from predicted values for its tert‑butyl cousin, altering solubility and permeability profiles in ways that cannot be recapitulated by simple alkyl swapping . For procurement‑driven research, selecting the wrong 2‑alkyl variant risks invalidating SAR conclusions or yielding inactive final compounds.

!
Achiral 2‑alkyl analogs (tert‑butyl, isopropyl) lack stereochemical SAR dimension.
!
Lipophilicity mismatch may shift permeability profile relative to designed SAR.

Quantitative Differentiation Evidence


Chiral Differentiation from Symmetric Analogs

The sec‑butyl substituent contains a stereogenic center at the branching carbon, whereas common comparators such as 2‑(tert‑butyl)‑, 2‑isopropyl‑, and 2‑ethyl‑imidazo[1,2‑a]pyridine‑7‑carboxylic acid are achiral . The target compound is necessarily obtained as a racemate or can be resolved into its (R)‑ and (S)‑enantiomers, offering a dimension of stereochemical SAR that is structurally impossible with the tert‑butyl or isopropyl analogs [1].

Chiral Differentiation
Class-level inference
2‑(sec‑butyl)
One asymmetric carbon (chiral)
vs
2‑(tert‑butyl)
Achiral (no stereocenter)
Supports stereochemical SAR studies
Racemate or resolved enantiomers usable
Stereochemistry Enantioselective synthesis Medicinal chemistry

Lipophilicity Modulation vs Tert-Butyl Analog

The computed LogP for 2‑(sec‑butyl)imidazo[1,2‑a]pyridine‑7‑carboxylic acid is 0.50 (Fluorochem, based on internal calculation) . Although a directly comparable experimentally measured LogP for the tert‑butyl analog is not available in public databases at this time, the difference in carbon connectivity (branched sec‑butyl vs quaternary tert‑butyl) is expected to yield a LogP shift of approximately 0.2–0.5 units based on fragment‑based prediction rules, consistent with the general trend that tert‑butyl groups are more lipophilic than sec‑butyl [1]. This difference can significantly affect solubility, permeability, and off‑target binding in drug discovery programs.

Lipophilicity Modulation
Cross-study comparable
LogP 0.50
(computed)
Δ ≈ –0.2 to –0.5
Predicted LogP ≈0.7–1.0
(tert‑butyl analog)
Context-dependent CNS permeability modulation
Computed values; experimental validation needed
Physicochemical properties Lipophilicity Drug design

Carboxylic Acid Handle for Divergent Derivatization

The carboxylic acid at position 7 allows direct amide coupling, esterification, or reduction to alcohol, providing a single point of diversification that the corresponding 7‑unsubstituted or 7‑methyl analogs lack [1]. In patents such as Sanofi’s MET inhibitor series (WO2010007113), imidazo[1,2‑a]pyridine‑7‑carboxylic acid derivatives are key intermediates for introducing amide‑linked aryl/heteroaryl groups that are critical for kinase potency [2]. The 2‑sec‑butyl variant combines this synthetic versatility with the chiral alkyl group, offering a unique scaffold for generating patent‑differentiated final compounds.

Carboxylic Acid Handle
Class-level inference
–COOH at C7
Functionalizable
vs
–H or –CH₃
Non‑functionalizable
Supports divergent library synthesis
Amide coupling, esterification, reduction
Synthetic chemistry Amide coupling Building block

Optimal Application Scenarios


Enantioselective Kinase Inhibitor SAR

Medicinal chemistry teams designing ATP‑competitive kinase inhibitors can use the racemic sec‑butyl building block for initial SAR, then separate enantiomers by chiral chromatography to quantify eudysmic ratios. Because the sec‑butyl group introduces a stereocenter adjacent to the imidazo[1,2‑a]pyridine core, differential inhibition of kinases such as c‑MET or PI3Kα by the two enantiomers can be directly measured, creating novel IP space that is inaccessible with achiral 2‑alkyl analogs [1].

Amide Library Synthesis for CNS Profiling

The carboxylic acid handle at C7 permits rapid parallel synthesis of amide libraries via HATU‑ or EDCI‑mediated coupling with diverse amines. The moderate computed LogP (0.50) places the core scaffold near the CNS‑drug‑like space boundary; minor structural modifications (e.g., choice of amide partner) can tune LogP by ±1–2 units, enabling systematic exploration of CNS penetration vs. peripheral selectivity within a single chemical series.

Chiral Ligand Design for Asymmetric Catalysis

The sec‑butyl imidazo[1,2‑a]pyridine‑7‑carboxylic acid can be converted to chiral amide‑ or ester‑based ligands for transition‑metal catalysis. The inherent chirality of the sec‑butyl group, combined with the coordinating ability of the imidazo[1,2‑a]pyridine nitrogen, provides a scaffold for designing enantioselective catalysts that differ from those based on simpler pyridine‑carboxylic acids [2].

Application
Selection Property
Validation Focus
Enantioselective kinase inhibitor SAR studies
Stereochemical-control context
Eudysmic ratio measurement and enantiomer attribution
CNS amide library synthesis
Lipophilicity tuning via carboxylic acid handle
LogP and permeability profiling
Chiral ligand design for asymmetric catalysis
Scaffold chirality and coordinating nitrogen
Catalytic enantioselectivity testing
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